![molecular formula C20H20O9 B1239002 trans-Resveratrol 4'-O-glucuronide](/img/structure/B1239002.png)
trans-Resveratrol 4'-O-glucuronide
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Overview
Description
trans-Resveratrol 4'-O-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. trans-Resveratrol 4'-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-Resveratrol 4'-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, trans-resveratrol 4'-O-glucuronide is primarily located in the cytoplasm.
Scientific Research Applications
Metabolism and Bioavailability
- trans-Resveratrol 4'-O-glucuronide is a significant metabolic product of trans-resveratrol, which is a polyphenol found in grape skins and red wine, known for its antioxidant, anti-inflammatory, and anti-carcinogenic properties. Its synthesis and quantification are crucial for understanding its bioavailability and effects in the human body (Learmonth, 2003).
- The bioavailability of trans-resveratrol from red wine in humans indicates that trans-resveratrol glucuronides, rather than the free form of the compound, are predominantly found in human serum, highlighting the importance of these metabolites in assessing the health effects of dietary resveratrol consumption (Vitaglione et al., 2005).
Pharmacokinetics and Absorption
- Studies on the pharmacokinetics and oral bioavailability of resveratrol and its metabolites, including trans-resveratrol 4'-O-glucuronide, in rats suggest that trans-resveratrol and its glucuronide and sulfate conjugates are widely distributed in tissues, providing insight into its mechanisms of action in vivo (Juan et al., 2010).
Biological Effects
- Resveratrol metabolites, including the 4'-O-glucuronide, have been shown to possess antioxidant activity similar to resveratrol itself, with studies indicating that these metabolites inhibit cell growth and induce apoptosis in cancer cells, suggesting a significant role in the antitumor activity of resveratrol (Storniolo & Moreno, 2012).
- Trans-resveratrol and its metabolites, including 4'-O-glucuronide, have been investigated for their impact on endothelial nitric oxide synthase activity, nitric oxide release, and reactive oxygen species levels, contributing to our understanding of resveratrol's effects on vascular health (Ladurner et al., 2014).
Enzymatic Interactions and Kinetics
- The glucuronidation of trans-resveratrol, including the formation of its 4'-O-glucuronide, exhibits atypical enzyme kinetics, which is crucial for predicting the in vivo clearance of resveratrol upon high-dose consumption. This knowledge helps in understanding the pharmacological efficacy and metabolism of resveratrol (Iwuchukwu & Nagar, 2008).
properties
Molecular Formula |
C20H20O9 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
CDEBVTGYVFHDMA-OTPOQTMVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
synonyms |
esveratrol-3-O-glucuronide resveratrol-4'-O-glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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